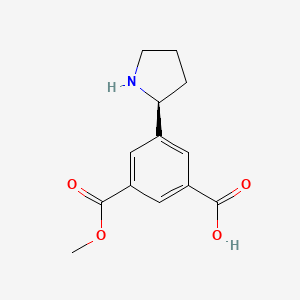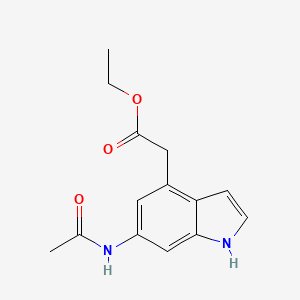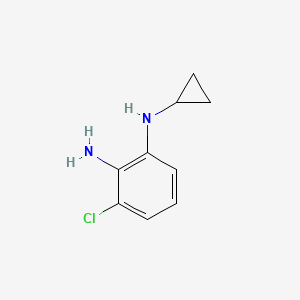
3-chloro-N1-cyclopropylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N1-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H11ClN2. It is a derivative of benzene, featuring a chlorine atom and a cyclopropyl group attached to the benzene ring, along with two amine groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-N1-cyclopropylbenzene-1,2-diamine can be synthesized through the amination of aniline. The process involves introducing a cyclopropyl group and a chlorine atom to the aniline molecule, followed by a reduction reaction to obtain the target compound . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced techniques such as continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N1-cyclopropylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chlorine atom and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or aminated benzene derivatives, while substitution reactions can produce a wide range of substituted benzene compounds .
Scientific Research Applications
3-chloro-N1-cyclopropylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-chloro-N1-cyclopropylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N1-cyclopropylbenzene-1,3-diamine
- 3-chloro-N1-cyclopropylbenzene-1,4-diamine
- 3-chloro-N1-cyclopropylbenzene-1,2-diamine derivatives
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom and cyclopropyl group on the benzene ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-chloro-1-N-cyclopropylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H11ClN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 |
InChI Key |
SJZPGABWHNRXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)
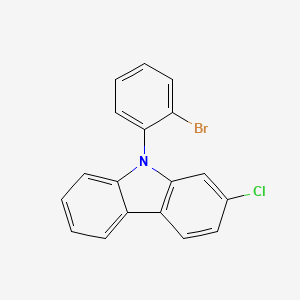
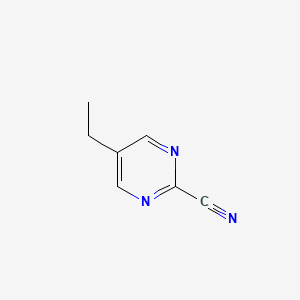
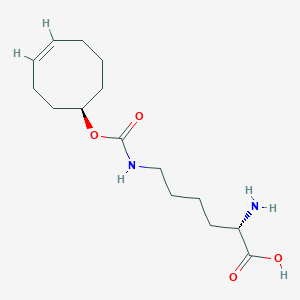
![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)


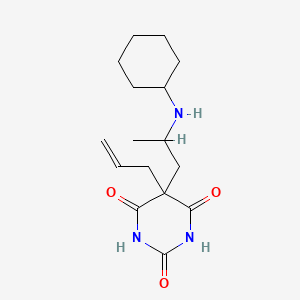
![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
